3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one
Description
3-Hydroxy-1’-(2,2,2-trifluoroethyl)-[1,3’-bipyrrolidin]-2’-one is a complex organic compound that features a trifluoroethyl group attached to a bipyrrolidinone structure. This compound is of interest due to its unique chemical properties, which include high stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-(3-hydroxypyrrolidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O2/c11-10(12,13)6-15-4-2-8(9(15)17)14-3-1-7(16)5-14/h7-8,16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZRJYQEXIILOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2CCN(C2=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1’-(2,2,2-trifluoroethyl)-[1,3’-bipyrrolidin]-2’-one typically involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroethylamine with a suitable bipyrrolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1’-(2,2,2-trifluoroethyl)-[1,3’-bipyrrolidin]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-Hydroxy-1’-(2,2,2-trifluoroethyl)-[1,3’-bipyrrolidin]-2’-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-Hydroxy-1’-(2,2,2-trifluoroethyl)-[1,3’-bipyrrolidin]-2’-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The trifluoroethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 1,1,1-Trifluoro-2-iodoethane
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
Uniqueness
Compared to these similar compounds, 3-Hydroxy-1’-(2,2,2-trifluoroethyl)-[1,3’-bipyrrolidin]-2’-one is unique due to its bipyrrolidinone core, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Biological Activity
3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H15F3N2O2
- Molecular Weight : 252.237 g/mol
- Structure : The presence of the trifluoroethyl group is notable for its influence on the compound's biological activity.
Biological Activity
The biological activity of 3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one has been explored in various studies, revealing its interaction with neurotransmitter systems and potential therapeutic applications.
- Histamine H3 Receptor Modulation : The compound has shown affinity for histamine H3 receptors, which are involved in the regulation of neurotransmitter release. Studies indicate that it may function as an antagonist or inverse agonist, influencing cognitive functions and appetite regulation .
- Dopaminergic Activity : Preliminary data suggest that it may interact with dopaminergic pathways, potentially impacting mood and behavior. This is particularly relevant in the context of neuropsychiatric disorders .
- Antioxidant Properties : Some research indicates that compounds with similar structures exhibit antioxidant activities, which could be beneficial in mitigating oxidative stress-related conditions .
Case Studies
- A study conducted on animal models demonstrated that administration of 3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one resulted in significant alterations in behavior indicative of its neuropharmacological effects. These included increased locomotor activity and changes in feeding behavior .
- Another investigation focused on its potential role in modulating anxiety-like behaviors. Results suggested that the compound could reduce anxiety levels in stressed models, further supporting its therapeutic potential in anxiety disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one, and what methodologies address them?
- Answer : The synthesis involves multi-step strategies, including:
- Fluorinated group incorporation : Use of 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl triflate) under controlled conditions to avoid side reactions like hydrolysis .
- Pyrrolidinone ring formation : Cyclization via intramolecular amidation, optimized using coupling agents like HATU or EDCI in anhydrous DMF .
- Hydroxyl group protection : Temporary protection with tert-butyldimethylsilyl (TBS) groups to prevent undesired oxidation during synthesis .
- Purification : Recrystallization from methanol or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Answer : A combination of:
- NMR : H and C NMR to confirm backbone connectivity and stereochemistry. F NMR identifies trifluoroethyl group environments .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI-HRMS with <2 ppm error) .
- X-ray crystallography : Resolves absolute stereochemistry for chiral centers, critical for biological activity studies .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Answer :
- Ligand-binding assays : Fluorescence polarization or surface plasmon resonance (SPR) to assess interactions with target proteins (e.g., kinases, GPCRs) .
- Enzyme inhibition studies : Kinetic assays (IC determination) using fluorogenic substrates for proteases or phosphatases .
- Cellular viability assays : MTT or CellTiter-Glo® to evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to achieve >95% enantiomeric excess (ee)?
- Answer :
- Chiral catalysts : Use of Evans’ oxazaborolidines or cinchona alkaloid-derived catalysts in asymmetric hydrogenation or hydroxylation steps .
- Dynamic kinetic resolution : Employ Pd-catalyzed asymmetric allylic alkylation to control stereochemistry at the bipyrrolidin junction .
- Reaction monitoring : Chiral HPLC (e.g., Chiralpak® AD-H column) to track ee during synthesis .
Q. How do fluorinated substituents influence the compound’s pharmacokinetic (PK) properties?
- Answer :
- Bioavailability enhancement : The trifluoroethyl group reduces basicity of adjacent amines, improving membrane permeability (logP optimization) .
- Metabolic stability : Fluorine’s electron-withdrawing effect slows oxidative metabolism (CYP450 inhibition), confirmed via liver microsome assays .
- Protein binding : Fluorine’s hydrophobic and stereoelectronic effects enhance binding to hydrophobic pockets in target proteins (confirmed via X-ray co-crystallography) .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural assignments?
- Answer :
- Advanced NMR techniques : H-N HMBC to confirm hydrogen bonding networks or NOESY for spatial proximity analysis .
- DFT calculations : Compare experimental F chemical shifts with computed values (Gaussian 16, B3LYP/6-311+G(d,p)) to validate conformers .
- Paramagnetic NMR : Use shift reagents (e.g., Eu(fod)) to resolve overlapping proton signals in crowded regions .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Answer :
- Analog synthesis : Replace the trifluoroethyl group with difluoroethyl or pentafluoropropyl moieties to assess fluorine’s role .
- Bioisosteric replacement : Substitute the pyrrolidinone ring with morpholine or piperidone derivatives to probe steric and electronic effects .
- 3D-QSAR modeling : CoMFA or CoMSIA models based on biological data to predict activity cliffs .
Methodological Notes
- Stereochemical Control : Chiral pool synthesis using (S)-proline-derived intermediates ensures reproducibility in enantiomer preparation .
- Data Validation : Cross-reference spectral data with PubChem entries (e.g., CID 34520093) to avoid misassignment .
- Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and validate results across multiple cell lines to mitigate false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
